![molecular formula C13H13BrN2O2 B2694090 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole CAS No. 937602-06-7](/img/structure/B2694090.png)
4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole
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Overview
Description
4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative, which is known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole is not fully understood. However, it is thought to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, as well as bacterial and fungal cells.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole in lab experiments is its potential as an anticancer, antibacterial, and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole. One direction is to investigate its potential as a therapeutic agent for cancer, bacterial, and fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in lab experiments. Finally, more research is needed to explore the potential side effects of this compound and its safety for use in humans.
Conclusion
In conclusion, 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole is a promising compound with various scientific research applications. Its potential as an anticancer, antibacterial, and antifungal agent makes it an attractive candidate for further study. However, its mechanism of action is not fully understood, which presents a challenge for optimizing its use in lab experiments. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
Synthesis Methods
The synthesis of 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole involves the reaction of 4-nitrobenzaldehyde with 3,5-dimethyl-2-bromopyrrole in the presence of a base. The reaction yields the desired compound, which can be purified using column chromatography.
Scientific Research Applications
The compound 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole has various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
4-bromo-3,5-dimethyl-2-[(4-nitrophenyl)methyl]-2H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-12(15-9(2)13(8)14)7-10-3-5-11(6-4-10)16(17)18/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZFXKDNBZDPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC1CC2=CC=C(C=C2)[N+](=O)[O-])C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole |
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